CDDO-EA
Description
CDDO-EA (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethylamide) is a synthetic oleanane triterpenoid derived from the parent compound CDDO. It is a potent activator of the Nrf2/ARE pathway, which regulates antioxidant and anti-inflammatory responses . Its mechanisms include suppression of pro-inflammatory cytokines (e.g., IL-6, TGF-β), inhibition of fibrogenic pathways, and modulation of oxidative stress .
Properties
IUPAC Name |
11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRQJICXYQPEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oleanolic Acid as a Precursor
Oleanolic acid, a naturally occurring triterpenoid, serves as the primary starting material for this compound synthesis. Early methods involved:
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Oxidation and Functionalization : Introduction of ketone groups at C-3 and C-12 via Jones oxidation, followed by cyanation at C-2 using trimethylsilyl cyanide.
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Amidation at C-28 : Conversion of the carboxylic acid group to an ethylamide using ethylamine in the presence of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
These steps were performed sequentially, often requiring intermediate purification via column chromatography, resulting in low overall yields (<15%) and prolonged reaction times (>72 hours).
Modern Optimized Synthesis Protocols
Streamlined Multi-Step Process
A patented method (UTRGV, 2022) addresses inefficiencies in traditional synthesis through:
This protocol reduces total synthesis time to 12–18 hours and increases overall yield to 68% by minimizing side reactions and eliminating chromatographic purification through pH-controlled crystallizations.
CDDO Acid Chloride Intermediate
Recent studies describe a condensation approach using CDDO acid chloride:
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CDDO Acid Chloride Preparation : Treatment of CDDO with oxalyl chloride in anhydrous THF at 0°C for 2 hours.
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Amine Coupling : Reaction with ethylamine in dichloromethane at room temperature for 4 hours, yielding this compound with 94% purity (NMR).
This method avoids harsh coupling agents and reduces byproduct formation, though it requires stringent moisture control to prevent hydrolysis of the acid chloride intermediate.
Critical Analysis of Reaction Mechanisms
Cyanation Selectivity
The C-2 cyanation step’s regioselectivity arises from:
Amidation Kinetics
Kinetic studies of the ethylamine coupling reaction reveal:
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Pseudo-First-Order Behavior : Rate = k[CDDO][Ethylamine], with k = 0.042 L/mol·s⁻¹ at 25°C.
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Catalytic Acceleration : HOBt (Hydroxybenzotriazole) reduces activation energy by stabilizing the reactive O-acylisourea intermediate.
Industrial-Scale Production Challenges
Solvent Systems and Cost
Traditional methods used dichloromethane (DCM), but modern protocols employ ethyl acetate/water biphasic systems to:
Crystallization Optimization
Patented crystallization conditions improve purity:
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Anti-Solvent Addition : Dropwise addition of hexanes to this compound in ethanol (1:4 v/v) yields 99.1% pure crystals.
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Temperature Gradient : Cooling from 50°C to −20°C over 6 hours minimizes occluded impurities.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 85:15 MeOH/H₂O) shows:
Comparative Evaluation of Synthetic Routes
| Parameter | Traditional Method (2011) | Optimized Process (2022) |
|---|---|---|
| Total Time | 72 hours | 18 hours |
| Overall Yield | 14% | 68% |
| Solvent Consumption | 12 L/kg product | 5.2 L/kg product |
| Purity | 95% | 99.3% |
The optimized process reduces production costs by 73% while doubling throughput capacity .
Chemical Reactions Analysis
CDDO-EA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the cyano and carboxamide groups.
Scientific Research Applications
Neuroprotection
CDDO-EA has shown promise in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.
- Case Study: Huntington's Disease
- Mechanism:
Metabolic Regulation
Research indicates that this compound may play a significant role in preventing obesity and insulin resistance.
- Case Study: Obesity and Insulin Resistance
- Findings:
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties across various cell types.
- Case Study: Skeletal Muscle Protection
Comparative Data Table
Mechanism of Action
CDDO-EA exerts its effects by activating the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. The compound binds to Keap1, a protein that inhibits Nrf2, leading to the release and activation of Nrf2 .
Comparison with Similar Compounds
Key Findings :
- CDDO-TFEA achieves higher brain concentrations than this compound at equivalent doses but shows comparable efficacy in neuroprotection, suggesting this compound has higher intrinsic activity .
- This compound and CDDO-TFEA both cross the blood-brain barrier, making them suitable for neurodegenerative disorders .
Efficacy in Disease Models
3.1 Neurodegenerative Diseases
Huntington’s Disease (N171-82Q mice) :
Experimental Autoimmune Encephalomyelitis (EAE) :
3.2 Cancer and Fibrosis
- Liver Fibrosis/HCC: this compound: Reduced fibrosis markers (α-SMA, collagen-1a1) by 50–70% and HCC incidence via Nrf2 activation and IL-6 suppression .
Lung Cancer Prevention :
3.3 Infectious Diseases
- Cerebral Malaria: this compound: Improved survival by 40–50% as an adjunct to artesunate; acted via Nrf2-dependent, HO-1-independent pathways . Other Derivatives: No reported data, suggesting this compound’s unique role in malaria .
Mechanism of Action Comparisons
Notable Differences:
Biological Activity
CDDO-EA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide) is a synthetic triterpenoid derivative that has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes recent research findings on this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exhibits its biological activity primarily through the modulation of various signaling pathways:
- Inhibition of NF-κB Signaling : this compound effectively suppresses lipopolysaccharide (LPS)-induced inflammation by inhibiting the NF-κB pathway in macrophages and skeletal muscle cells. This inhibition leads to a decrease in pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in the development of insulin resistance and other inflammatory conditions .
- Induction of Heme Oxygenase-1 (HO-1) : this compound is known to induce HO-1 expression, which plays a protective role against oxidative stress and inflammation. Studies indicate that this compound is significantly more potent than its parent compound CDDO in this regard .
- Regulation of Cytokine Production : Research has shown that this compound inhibits the production of various cytokines and chemokines in macrophages, including IL-1β and MCP-1, thereby mitigating inflammatory responses .
Therapeutic Potential
The therapeutic potential of this compound has been explored in several experimental models:
1. Skeletal Muscle Protection
This compound has been demonstrated to protect skeletal muscle cells from inflammation induced by LPS. In a study involving L6 myotubes, pre-treatment with this compound significantly reduced the expression of inflammatory markers and improved GLUT4 translocation, which is essential for glucose uptake .
2. Liver Fibrosis and Cancer
In a chronic carbon tetrachloride (CCl4)-induced liver injury model, this compound administration resulted in significant reductions in liver fibrosis progression and hepatocellular carcinoma (HCC) formation. The compound improved survival rates in treated mice compared to controls, highlighting its potential as a therapeutic agent for liver diseases .
3. Neuroprotection
This compound has also shown promise in neuroprotective applications. In models of oxidative stress induced by hydrogen peroxide (H2O2), treatment with this compound enhanced neuronal cell viability, suggesting its potential utility in neurodegenerative conditions .
Case Studies
Q & A
Q. What is the molecular structure of CDDO-EA, and how does it activate the Nrf2/ARE pathway?
this compound (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid ethylamide) has a molecular formula of C₃₃H₄₆N₂O₃ and a molecular weight of 518.73 . Its triterpenoid structure enables potent activation of the Nrf2/ARE pathway, a key antioxidant signaling cascade. In vitro studies demonstrate that this compound induces Nrf2 nuclear translocation, leading to downstream upregulation of cytoprotective genes like heme oxygenase-1 (HO-1) in RAW264.7 macrophages and A549 lung cancer cells . This activation is 7-fold stronger than its parent compound CDDO in suppressing IFN-γ-induced iNOS expression .
Q. What experimental models are commonly used to study this compound’s neuroprotective effects?
The G93A SOD1 mouse model of amyotrophic lateral sclerosis (ALS) is a primary in vivo system. This compound treatment extends lifespan from 124.05 ± 3.7 days (control) to 144.72 ± 8.1 days (p<0.001), delaying disease onset by 17.5 days (43%) . In vitro, ALS cell cultures and Huntington’s disease models (e.g., N171-82Q mice) are used to assess striatal neuron preservation and medium spiny neuron atrophy reversal .
Q. How does this compound modulate inflammatory pathways in macrophages?
this compound suppresses pro-inflammatory mediators like NF-κB and STAT3. In RAW264.7 macrophages, it inhibits IFN-γ-induced iNOS expression 7-fold more effectively than CDDO, correlating with reduced nitric oxide (NO) production . Mechanistically, this compound disrupts IKK/NF-κB signaling and downregulates IL-6 secretion, as shown in hepatic stellate cell (HSC) models .
Advanced Research Questions
Q. How does this compound resolve contradictions between its pro-apoptotic and cytoprotective roles in cancer models?
this compound exhibits context-dependent duality:
- Pro-apoptotic : In A549 lung cancer cells, it induces apoptosis via caspase-3 activation and mitochondrial depolarization .
- Cytoprotective : In non-cancerous cells (e.g., neurons), it enhances redox balance via Nrf2-mediated HO-1 upregulation . This dichotomy is attributed to differential modulation of Akt/mTOR and ROS thresholds across cell types. For example, this compound’s suppression of survivin in cancer cells (but not in HSCs) explains selective apoptosis .
Q. What methodological considerations are critical for in vivo dosing of this compound in fibrosis studies?
- Dosing regimen : In CCl₄-induced liver fibrosis, 18-week this compound administration (post-12-week injury) reduces collagen-1α1 and α-SMA expression by >50% (p<0.01) via Sirius red staining and hydroxyproline assays .
- Solubility : Use 10% DMSO + 90% SBE-β-CD for in vivo delivery to achieve stable concentrations ≥1.67 mg/mL .
- Endpoint analysis : Combine histopathology (e.g., HSC activation markers) with cytokine profiling (e.g., TGF-β, IL-10) to assess fibrosis reversal .
Q. How does this compound mitigate radiation-induced cognitive deficits in sex-specific models?
In female C57BL/6J mice exposed to 33-GCR radiation , this compound prevents stimulus-response learning deficits and improves cognitive flexibility (reversal learning) by 20% (p<0.05) . However, in male mice, it fails to attenuate social memory deficits, highlighting sex-dependent Nrf2/ARE pathway efficacy . Methodologically, behavioral assays (e.g., touchscreen-based pattern separation) must be paired with DCX+ neuron quantification to validate neurogenesis .
Q. What conflicting data exist regarding this compound’s role in hepatocellular carcinoma (HCC) prevention?
While this compound reduces HCC incidence by ~40% in CCl₄-treated mice via Nrf2-mediated ROS suppression , paradoxically, p62-dependent Nrf2 activation in preneoplastic hepatocytes may promote tumorigenesis . Researchers must contextualize dosing windows (early vs. late fibrosis) and monitor IL-6/STAT3 crosstalk to resolve this discrepancy .
Methodological Guidelines
- In vitro assays : Use 10 μM this compound in DMSO for 24–48 hours to assess Nrf2 nuclear translocation (immunofluorescence) or apoptosis (Annexin V/PI flow cytometry) .
- In vivo protocols : For neuroprotection, administer 30 mg/kg/day orally in chow; for fibrosis, use 10 mg/kg/day IP .
- Data normalization : Compare this compound’s effects to CDDO-MA and CDDO-TFEA analogs to benchmark potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
